2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20405900
InChI: InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2
SMILES:
Molecular Formula: C6H7Cl2NOS
Molecular Weight: 212.10 g/mol

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol

CAS No.:

Cat. No.: VC20405900

Molecular Formula: C6H7Cl2NOS

Molecular Weight: 212.10 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol -

Specification

Molecular Formula C6H7Cl2NOS
Molecular Weight 212.10 g/mol
IUPAC Name 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol
Standard InChI InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2
Standard InChI Key CPOLDZJVMKFDNN-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1C(CN)O)Cl)Cl

Introduction

2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H7Cl2NOSC_6H_7Cl_2NOS. It consists of an amino group, a hydroxyl group attached to an ethan-1-ol backbone, and a thiophene ring substituted with two chlorine atoms at positions 2 and 5. This compound is identified by PubChem CID 105558940 and has a molecular weight of 212.10 g/mol .

Structural Representation

The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. The structure includes:

  • Functional Groups: Amino (-NH2_2) and hydroxyl (-OH) groups.

  • Substituents: Two chlorine atoms on the thiophene ring.

PropertyValue
Molecular FormulaC6H7Cl2NOSC_6H_7Cl_2NOS
Molecular Weight212.10 g/mol
IUPAC Name2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol
SMILES RepresentationC1=C(SC(=C1C(CN)O)Cl)Cl
InChI KeyCPOLDZJVMKFDNN-UHFFFAOYSA-N

Synthesis

The synthesis of 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves functionalization of a thiophene derivative. While specific synthetic pathways for this compound are not detailed in the available literature, it likely includes:

  • Halogenation: Introduction of chlorine atoms at specific positions on the thiophene ring.

  • Amination: Addition of an amino group to the ethan-1-ol backbone.

Further studies or patents might provide detailed synthetic methodologies.

Pharmaceutical Applications

The structural features of this compound suggest potential biological activity due to:

  • The thiophene ring, which is commonly found in bioactive molecules.

  • The presence of functional groups that can interact with biological targets.

Research Interest

Compounds with similar structures have been studied for their roles in:

  • Antimicrobial activity.

  • Anti-inflammatory properties.
    Further experimental validation is required to confirm these properties for this specific molecule.

Spectroscopic Analysis

Spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and LC-MS (liquid chromatography-mass spectrometry) are typically used to confirm the structure of such compounds.

Computational Data

Using tools like SwissADME or molecular docking studies, researchers can predict drug-likeness and binding affinity to biological targets.

Toxicology and Safety

  • Chlorinated Thiophenes: Known to exhibit moderate toxicity depending on substitution patterns.

  • Handling Precautions: Standard laboratory safety protocols should be followed when working with this compound.

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